molecular formula C6H4F3NOS B11799218 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone CAS No. 1393585-05-1

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone

Cat. No.: B11799218
CAS No.: 1393585-05-1
M. Wt: 195.16 g/mol
InChI Key: QWWFAVXLIBJNST-UHFFFAOYSA-N
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Description

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group at the 2-position and an ethanone group at the 5-position of the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields including medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-(trifluoromethyl)thiazole with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)thiazole
  • 5-(Trifluoromethyl)thiazole
  • 2-(Trifluoromethyl)benzothiazole

Uniqueness

1-(2-(Trifluoromethyl)thiazol-5-yl)ethanone is unique due to the presence of both the trifluoromethyl and ethanone groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the ethanone group allows for further chemical modifications .

Properties

CAS No.

1393585-05-1

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

1-[2-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone

InChI

InChI=1S/C6H4F3NOS/c1-3(11)4-2-10-5(12-4)6(7,8)9/h2H,1H3

InChI Key

QWWFAVXLIBJNST-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(S1)C(F)(F)F

Origin of Product

United States

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